molecular formula C28H25FN6O2 B11291908 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B11291908
M. Wt: 496.5 g/mol
InChI Key: LZHWUBMAQRPRPZ-UHFFFAOYSA-N
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Description

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a triazoloquinazoline core, and fluorophenyl and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce piperazine derivatives with altered functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in anticancer research. The incorporation of piperazine and fluorine moieties into heterocyclic frameworks has been shown to enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated selective toxicity towards lung carcinoma cells while sparing healthy cells .

CNS Disorders

The piperazine moiety is often associated with neuroactive properties. Compounds containing piperazine derivatives have been investigated for their effects on neurotransmitter systems and their potential to treat CNS disorders such as anxiety and depression. The specific compound under study may exhibit similar properties due to its structural characteristics that facilitate interaction with CNS receptors.

Metabolic Syndrome Treatment

Research indicates that quinazoline derivatives can inhibit enzymes related to metabolic pathways. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being explored for their ability to treat conditions associated with metabolic syndrome, such as type 2 diabetes and obesity. The compound's structure suggests it may possess similar inhibitory effects .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound is crucial for its biological activity:

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Fluorine Substitution : Modifies lipophilicity and can improve binding affinity to biological targets.
  • Triazole Moiety : Known for its role in increasing the potency of pharmaceutical agents through hydrogen bonding interactions.

Case Studies

Several studies have focused on similar compounds to elucidate their therapeutic potential:

StudyCompoundFindings
Benzoxazole derivativesShowed selective anticancer activity against A-549 lung carcinoma cells.
Pyrazole-type compoundsIndicated potential for treating metabolic disorders through enzyme inhibition.
Piperazine derivativesDemonstrated neuroactive properties beneficial for CNS disorders.

Mechanism of Action

The mechanism of action of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel derivative belonging to the class of triazole and quinazoline compounds. Its structural complexity suggests potential for diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 23
  • H : 26
  • N : 6
  • O : 2

Structural Representation

The compound features a triazole ring fused with a quinazoline moiety, which is known for its pharmacological significance.

Molecular Weight

  • 418.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the quinazoline and triazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in Pharmaceutical Research reported that derivatives of quinazoline effectively inhibited the growth of human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with similar piperazine moieties have demonstrated broad-spectrum antibacterial and antifungal activities.

Research Findings:

In vitro studies have shown that derivatives of this class exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a derivative with a piperazine structure showed an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in DNA synthesis or repair.
  • Receptor Modulation : The piperazine moiety could interact with neurotransmitter receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications at specific positions on the triazole or quinazoline rings can enhance potency or selectivity for particular biological targets.

Table: Structure-Activity Relationship Insights

ModificationBiological ActivityReference
2-Fluoro substitution on phenyl ringIncreased anticancer activity
Dimethyl substitution on piperazineEnhanced antibacterial efficacy
Carbonyl group at position 1Improved enzyme inhibition

Properties

Molecular Formula

C28H25FN6O2

Molecular Weight

496.5 g/mol

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3

InChI Key

LZHWUBMAQRPRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

Origin of Product

United States

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